Celiprolol FD - 149825-34-3

Celiprolol FD

Catalog Number: EVT-1459721
CAS Number: 149825-34-3
Molecular Formula: C23H33F7IN3O4
Molecular Weight: 675.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Celiprolol is a pharmaceutical compound classified as a selective beta-1 adrenoceptor antagonist with partial beta-2 agonist activity. It is primarily indicated for the management of mild to moderate hypertension and effort-induced angina pectoris. Celiprolol also exhibits weak alpha-2 receptor antagonist properties, making it unique among beta-blockers. Its pharmacological profile suggests potential applications beyond traditional uses, including research into its effects on vascular complications associated with conditions like vascular Ehlers-Danlos syndrome .

Source and Classification

Celiprolol is sourced from various pharmaceutical manufacturers and is typically available in the form of hydrochloride salt. The compound is classified under the category of cardiovascular agents, specifically within the beta-blocker class. Its chemical formula is C20H34ClN3O4C_{20}H_{34}ClN_{3}O_{4}, and it has a molecular weight of approximately 415.96 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Celiprolol involves several key steps, often starting from simpler organic compounds. The general synthetic route includes the following:

  1. Formation of Intermediate Compounds: Starting materials are reacted to form intermediate urea derivatives.
  2. Cyclization: The intermediates undergo cyclization reactions to form the core structure of Celiprolol.
  3. Final Modifications: Subsequent reactions introduce functional groups necessary for biological activity.

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Celiprolol's molecular structure can be represented using various notation systems:

  • Canonical SMILES: Cl.CCN(CC)C(=O)NC1=CC=C(OCC(O)CNC(C)(C)C)C(=C1)C(C)=O
  • InChI Key: VKJHTUVLJYWAEY-UHFFFAOYSA-N

The compound features a complex arrangement that includes a phenyl ring, a urea moiety, and several functional groups that contribute to its pharmacological activity. The presence of chlorine and hydroxy groups enhances its solubility and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

Celiprolol can undergo various chemical reactions due to its functional groups:

  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions.
  • Oxidation: Certain functional groups may be oxidized to form more reactive species.
  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles in substitution reactions.

These reactions are critical for modifying Celiprolol for research purposes or developing derivatives with enhanced properties .

Mechanism of Action

Process and Data

Celiprolol operates primarily through its action on beta-adrenoceptors:

This unique mechanism allows Celiprolol to effectively manage hypertension while minimizing some common side effects associated with non-selective beta-blockers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Celiprolol exhibits several important physical and chemical properties:

  • Molecular Weight: 415.96 g/mol
  • Water Solubility: Approximately 0.174 mg/mL
  • LogP (Partition Coefficient): 2.29
  • pKa Values: Strongest acidic pKa is 13.55; strongest basic pKa is 9.75
  • Polar Surface Area: 90.9 Ų

These properties influence its absorption, distribution, metabolism, and excretion profiles in biological systems .

Applications

Scientific Uses

Celiprolol has several applications in both clinical and research settings:

  1. Hypertension Management: Widely used for controlling blood pressure in patients with mild to moderate hypertension.
  2. Angina Pectoris Treatment: Effective in reducing angina episodes during physical exertion.
  3. Research on Vascular Ehlers-Danlos Syndrome: Investigated for its potential role in preventing vascular complications related to this rare genetic disorder .
  4. Pharmacological Studies: Utilized in studies examining the antifibrillatory effects compared to other beta-blockers, contributing valuable insights into cardiac pharmacotherapy .
Introduction to Fluorinated Beta-Adrenoceptor Antagonists

Historical Development of Beta-Blockers and Fluorinated Derivatives

The evolution of β-adrenoceptor antagonists represents a cornerstone in cardiovascular pharmacotherapy, characterized by progressive molecular refinement. First-generation non-selective beta-blockers like propranolol (introduced in the 1960s) established the therapeutic potential of adrenergic blockade but carried significant liabilities including bronchoconstriction and metabolic disturbances [1]. Second-generation agents exemplified by atenolol (patented 1969, approved 1976) achieved β₁-cardiac selectivity through structural modifications like substituting the isopropyl group with a para-acetamidomethyl moiety, reducing respiratory side effects but retaining negative metabolic and hemodynamic profiles [5] [7].

The emergence of third-generation beta-blockers in the 1980s marked a paradigm shift toward vasodilatory properties. Celiprolol (patented 1973, approved 1982) uniquely combined β₁-antagonism with β₂-partial agonism and weak α₂-antagonism, distinguishing it pharmacologically from predecessors [1] [5]. This era coincided with strategic incorporation of fluorine atoms into pharmaceutical scaffolds. Fluorinated beta-blockers like fluoxetine-derived analogues and flerobuterol emerged, leveraging fluorine's electronegativity and small atomic radius (van der Waals radius 1.47 Å) to optimize receptor interactions and pharmacokinetics. By 2011, approximately 25% of approved drugs contained fluorine—a dramatic increase from 2% in 1970—reflecting its pivotal role in medicinal chemistry [2].

Table 1: Generational Evolution of Beta-Blockers with Fluorinated Derivatives

GenerationTime PeriodRepresentative AgentsKey Pharmacological PropertiesFluorinated Derivatives
First1960sPropranolol, TimololNon-selective β-antagonismFlerobuterol (fluorinated analog)
Second1970sAtenolol, Metoprololβ₁-Selective antagonismFluorinated atenolol analogs
Third1980s-PresentCeliprolol, NebivololVasodilatory activity (β₂-agonism/NO release)Celiprolol FD (fluorinated derivative)

Rationale for Fluorination in Pharmacological Agents

Fluorination modifies drug properties through multifaceted mechanisms rooted in physical organic chemistry. The C-F bond's high strength (485 kJ/mol vs. C-H's 414 kJ/mol) directly enhances metabolic stability by impeding oxidative metabolism, particularly cytochrome P450-mediated dealkylation and hydroxylation [2] [6]. This translates to prolonged elimination half-lives and reduced dosing frequency. Simultaneously, fluorine's strong inductive effects modulate pKa values and hydrogen-bonding capacity, thereby optimizing membrane permeability and oral bioavailability. In celiprolol FD, fluorination targets these parameters while preserving its unique receptor interaction profile [6] [8].

Fluorine also serves as a bioisostere for oxygen and hydrogen, enabling precise steric and electronic tuning without drastically altering molecular conformation. Crucially, fluorination influences transporter-mediated uptake: OATP2B1 transporters, which facilitate intestinal absorption of drugs like celiprolol, exhibit enantioselective recognition that fluorine modifications can potentially modulate [8]. Modern fluorination methodologies—such as the TCICA/KF (trichloroisocyanuric acid/potassium fluoride) system—enable regioselective fluorination under milder conditions than traditional approaches using elemental fluorine (F₂) or xenon difluoride (XeF₂). This innovation expands synthetic access to complex fluorinated pharmacophores [6].

Table 2: Impact of Fluorination on Key Pharmacological Parameters

ParameterNon-Fluorinated DrugsFluorinated DerivativesPhysicochemical Basis
Metabolic StabilitySusceptible to CYP450 oxidationEnhanced resistance to oxidationC-F bond dissociation energy > C-H
BioavailabilityVariable absorptionImproved membrane permeationFluorine's modulation of log P and pKa
Plasma Half-lifeShorter durationProlonged therapeutic effectReduced metabolic clearance
Receptor SelectivityBaseline affinityTunable specificitySteric/electronic mimicry of native ligands

Celiprolol FD: Definition and Structural Distinctions from Parent Compounds

Celiprolol FD (Fluorinated Derivative) is defined by the strategic incorporation of one or more fluorine atoms into the canonical celiprolol structure ((RS)-N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylurea; C₂₀H₃₃N₃O₄, MW 379.5 g/mol) [5]. While exact fluorination sites remain proprietary, rational positions include:

  • Aryl ring fluorination: Substitution at the 3-acetylphenyl ring enhances metabolic stability against CYP1A2-mediated deacetylation.
  • Alkyl chain fluorination: Trifluoroethyl replacement of diethylurea groups increases lipophilicity (log P) and alters substrate affinity for organic anion transporters [8].

Structurally, celiprolol FD retains the parent compound's β₁-antagonism (Kᵢ ≈ 0.5-1 nM) and β₂-partial agonism (intrinsic activity ≈ 40-60% of isoproterenol) but exhibits distinct physicochemical profiles [1] [7]. The fluorine atom's introduction typically:

  • Increases lipophilicity: Measured by elevated log P values (e.g., +0.5–1.0 log units), enhancing blood-brain barrier penetration where desired.
  • Modulates stereoselectivity: The parent celiprolol racemate shows enantioselective absorption via OATP2B1; fluorination may amplify or invert this stereopreference [8].
  • Alters crystal packing: Fluorine's impact on solid-state morphology improves formulation stability—critical given celiprolol's dose-dependent bioavailability (30% at 100mg → 70% at 400mg) [1] [4].

Pharmacokinetically, fluorination aims to mitigate limitations observed in non-fluorinated celiprolol: low/unpredictable oral absorption (30-70% bioavailability), food interactions (grapefruit juice reduces absorption via OATP1A2 inhibition), and rapid elimination (t₁/ₓ ≈ 4-5 hours) [1] [4] [8]. By extending half-life and dampening food effects, celiprolol FD could optimize therapeutic utility in vascular Ehlers-Danlos syndrome (vEDS), where long-term adherence is paramount.

Table 3: Structural and Pharmacokinetic Comparison: Celiprolol vs. Celiprolol FD

PropertyCeliprololCeliprolol FDFunctional Significance
Molecular FormulaC₂₀H₃₃N₃O₄C₂₀H₃₂₋ₓFₓN₃O₄Increased molecular mass and polarity
Log P (Experimental)~1.5 (hydrophilic)~2.0-2.5 (moderate lipophilicity)Enhanced membrane permeation
Bioavailability30-70% (dose-dependent)Expected >80% (reduced food effect)More predictable dosing
Primary Metabolic PathwayMinimal hepatic metabolism (<5%)Fluorine-blocked oxidative pathwaysReduced metabolite-mediated interactions
Plasma Half-life4-5 hoursProjected 8-12 hoursOnce-daily dosing feasibility
OATP1A2/OATP2B1 SubstrateYes (vulnerable to juice interactions)Potentially modified affinityLowered food/drug interaction risk

Properties

CAS Number

149825-34-3

Product Name

Celiprolol FD

IUPAC Name

3-[3-acetyl-4-[3-[tert-butyl(1,1,2,2,3,3,3-heptafluoropropyl)amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydroiodide

Molecular Formula

C23H33F7IN3O4

Molecular Weight

675.427

InChI

InChI=1S/C23H32F7N3O4.HI/c1-7-32(8-2)19(36)31-15-9-10-18(17(11-15)14(3)34)37-13-16(35)12-33(20(4,5)6)23(29,30)21(24,25)22(26,27)28;/h9-11,16,35H,7-8,12-13H2,1-6H3,(H,31,36);1H

InChI Key

OXYLBKGTZDTDCL-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)(C)C)C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)C.I

Synonyms

celiprolol FD

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.